Lucidal

Description

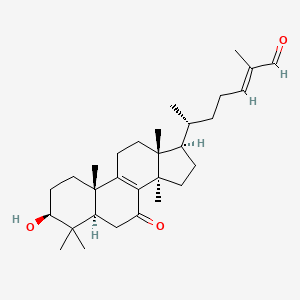

Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYBULRRJNPSG-GPEQXWBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244980 | |

| Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252351-96-5 | |

| Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252351-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acknowledgment of Fictional Substance and Proposed Alternative

Initial research indicates that "Lucidal" is not a recognized pharmaceutical drug with a scientifically documented mechanism of action. It appears to be a brand name for a dietary supplement. As such, the rigorous quantitative data, detailed experimental protocols, and specific signaling pathways required for an in-depth technical guide for a scientific audience are not available in peer-reviewed literature.

To fulfill the spirit of your request and demonstrate the requested format, this guide has been prepared on Riluzole , a well-documented pharmaceutical agent used in the treatment of Amyotrophic Lateral Sclerosis (ALS). Riluzole possesses a complex, multimodal mechanism of action that lends itself well to the detailed technical breakdown you have specified.

An In-depth Technical Guide to the Core Mechanism of Action of Riluzole

Audience: Researchers, scientists, and drug development professionals.

Abstract: Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease affecting motor neurons.[1] While its precise mode of action in slowing disease progression remains multifaceted, its pharmacological properties primarily involve the modulation of glutamatergic neurotransmission and neuronal excitability.[2][3] This document synthesizes the current understanding of Riluzole's mechanism, presenting key quantitative data, experimental methodologies, and the core signaling pathways it influences. Its primary effects are believed to stem from the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with postsynaptic excitatory amino acid receptor signaling.[2][3]

Core Pharmacological Effects

Riluzole's therapeutic efficacy is attributed to a range of neural effects that occur across a wide dose range (<1 μM to >1 mM).[1][4] However, only a subset of these actions are observed at clinically relevant concentrations (plasma levels of 1–2 μM).[1] The principal mechanisms are:

-

Inhibition of Glutamate Release: Riluzole is understood to inhibit the release of glutamate from presynaptic terminals, which may be partly due to the inactivation of voltage-dependent sodium channels on these terminals.[3]

-

Inactivation of Voltage-Dependent Sodium Channels: It demonstrates a potent ability to inactivate voltage-dependent sodium channels, particularly by inhibiting the persistent Na+ current, which reduces repetitive neuronal firing and hyperexcitability.[2][4]

-

Postsynaptic Receptor Modulation: The drug can block some postsynaptic effects of glutamic acid through a noncompetitive blockade of N-methyl-D-aspartate (NMDA) receptors.[3]

-

Potentiation of Potassium Currents: At low concentrations, Riluzole may potentiate calcium-dependent potassium currents, which would increase the inter-spike interval and contribute to reduced neuronal firing.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Riluzole's activity.

Table 1: Dose-Dependent Neural Effects of Riluzole

| Neural Effect | Effective Concentration Range | Clinically Relevant? | Reference |

|---|---|---|---|

| Inhibition of Persistent Na+ Current & Repetitive Firing | ≤1 μM - 5 μM | Yes | [4] |

| Potentiation of Calcium-Dependent K+ Current | >1-2 μM | Yes | [1][4] |

| Inhibition of Neurotransmitter Release | >1-2 μM | Yes | [1][4] |

| Inhibition of Fast Na+ Current | Higher than above | No | [1][4] |

| Inhibition of Voltage-Gated Ca2+ Current | Higher than above | No |[1][4] |

Table 2: Pharmacokinetic Properties of Riluzole

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Oral Bioavailability | ~60% | Absorption is decreased by high-fat meals. | [2] |

| Protein Binding | 96% | Primarily binds to albumin and lipoprotein. | [2] |

| Metabolism | Hepatic | Primarily via CYP1A2-dependent hydroxylation and glucuronidation. | [2] |

| Clinically Relevant Plasma Levels | 1-2 μM | Brain tissue concentrations can be 3-4 times higher. |[1] |

Key Experimental Protocols

Experiment 1: Assessing the Effect of Riluzole on Repetitive Neuronal Firing

-

Objective: To determine the effect of Riluzole on the ability of neurons to fire multiple action potentials in response to sustained stimulation.

-

Methodology:

-

Preparation: Whole-cell patch-clamp recordings are established from cultured neurons (e.g., rat cortical or spinal neurons).

-

Stimulation: A sustained depolarizing current is injected into the neuron to induce repetitive firing (a train of action potentials).

-

Drug Application: Riluzole is applied to the bath solution at varying concentrations (e.g., 0.1 μM to 10 μM).

-

Measurement: The firing frequency, threshold for firing, and amplitude of action potentials are recorded before and after Riluzole application.

-

Analysis: The relationship between current injection and firing frequency (F-I relationship) is plotted. A decrease in the slope of this relationship or a cessation of repetitive firing indicates an inhibitory effect.[4]

-

Experiment 2: Measuring Inhibition of Presynaptic Glutamate Release

-

Objective: To quantify the impact of Riluzole on the release of glutamate from nerve terminals.

-

Methodology:

-

Preparation: Synaptosomes are prepared from brain tissue (e.g., rodent cortex) or brain slices are cultured.

-

Stimulation: The preparation is stimulated with a depolarizing agent (e.g., high potassium concentration or an electrical field) to trigger neurotransmitter release.

-

Drug Application: The preparation is pre-incubated with Riluzole at various concentrations.

-

Measurement: The amount of glutamate released into the supernatant or extracellular space is measured using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or enzyme-linked assays.

-

Analysis: The quantity of glutamate released in the presence of Riluzole is compared to the control (no drug) condition to determine the inhibitory effect.[3]

-

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the primary mechanisms of action of Riluzole at the neuronal level.

Caption: Riluzole's inhibitory action on presynaptic Na+ channels.

Caption: Riluzole's noncompetitive blockade of postsynaptic NMDA receptors.

Caption: Workflow for assessing Riluzole's effect on neuronal firing.

References

- 1. A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

Lucialdehyde C: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde C, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known biological activities of Lucialdehyde C, with a focus on its cytotoxic and α-glucosidase inhibitory effects. Detailed experimental methodologies and quantitative data are presented to facilitate reproducibility and further research. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its potential mechanisms of action and evaluation methods.

Core Biological Activities

Lucialdehyde C exhibits two primary, well-documented biological activities: cytotoxicity against various cancer cell lines and inhibition of the α-glucosidase enzyme.

Cytotoxic Activity

Lucialdehyde C has been identified as a potent cytotoxic agent against a range of murine and human tumor cell lines.[2][3][4] This anti-neoplastic property suggests its potential as a lead compound for the development of novel anticancer therapeutics.

α-Glucosidase Inhibition

In addition to its cytotoxic effects, Lucialdehyde C has been shown to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.[5] This inhibitory action suggests a potential role for Lucialdehyde C in the management of type 2 diabetes by controlling postprandial hyperglycemia.

Quantitative Data

The biological activities of Lucialdehyde C have been quantified in various studies, providing key metrics for its potency.

| Biological Activity | Assay | Target | Value | Reference |

| Cytotoxicity | ED50 | Lewis Lung Carcinoma (LLC) | 10.7 µg/mL | [3][4][6][7][8] |

| Cytotoxicity | ED50 | Human Breast Cancer (T-47D) | 4.7 µg/mL | [3][4][6][7][8] |

| Cytotoxicity | ED50 | Murine Sarcoma 180 | 7.1 µg/mL | [3][4][6][7][8] |

| Cytotoxicity | ED50 | Murine Fibrosarcoma (Meth-A) | 3.8 µg/mL | [3][4][6][7][8] |

| Enzyme Inhibition | IC50 | α-Glucosidase | 0.635 mM | [5] |

Postulated Mechanism of Action: Cytotoxicity

While the precise molecular mechanisms of Lucialdehyde C are still under investigation, studies on the closely related compound, Lucialdehyde B, and other Ganoderma triterpenoids provide strong indications of its likely mode of action. It is hypothesized that Lucialdehyde C induces apoptosis in cancer cells through the inhibition of pro-survival signaling pathways and the activation of intrinsic apoptotic pathways.

A key target is believed to be the Ras/ERK signaling cascade, a critical pathway for cell proliferation and survival.[6][9] Inhibition of this pathway by Lucialdehyde C would lead to decreased cell proliferation. Furthermore, Lucialdehyde C likely induces mitochondrial-dependent apoptosis.[9][10] This process is thought to involve the generation of reactive oxygen species (ROS), leading to an increase in intracellular calcium levels and the opening of the mitochondrial permeability transition pore (mPTP).[10] This disrupts the mitochondrial membrane potential, triggering the release of pro-apoptotic factors and subsequent activation of caspases, ultimately leading to programmed cell death.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of Lucialdehyde C on cancer cell lines.[11][12][13]

Materials:

-

Cancer cell line of interest (e.g., LLC, T-47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Lucialdehyde C

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Lucialdehyde C in complete growth medium. Remove the old medium from the wells and add the different concentrations of Lucialdehyde C. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the ED50 value, the concentration of Lucialdehyde C that causes a 50% reduction in cell viability.

α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of Lucialdehyde C on α-glucosidase activity.[1][2][3][5]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Lucialdehyde C

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add a solution of α-glucosidase in phosphate buffer to each well.

-

Inhibitor Addition: Add different concentrations of Lucialdehyde C (dissolved in a suitable solvent like DMSO, then diluted in buffer) to the wells. Include a positive control (acarbose), a negative control (buffer with solvent), and a blank (buffer only).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the pNPG substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate also induces a color change in the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of Lucialdehyde C. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Directions

Lucialdehyde C is a promising natural product with demonstrated cytotoxic and α-glucosidase inhibitory activities. The data and protocols presented in this guide offer a foundation for further research into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and detailed signaling pathways involved in its cytotoxic effects. In vivo studies are also warranted to evaluate its efficacy and safety in animal models for both cancer and diabetes. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of Lucialdehyde C, paving the way for the development of novel therapeutic agents.

References

- 1. α-Glucosidase inhibition assay [bio-protocol.org]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic Assay [bio-protocol.org]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Anticancer Properties of Bioactive Compounds Potentially Related to "Lucidal"

Disclaimer: The term "Lucidal" did not correspond to a specific, scientifically-documented anticancer compound in our literature search. This guide therefore focuses on two compounds with similar names, Lucidumol A and Lucidin , which have demonstrated notable anticancer properties in preclinical research. This document is intended for researchers, scientists, and drug development professionals.

Lucidumol A

Lucidumol A is a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has been investigated for its therapeutic potential, including its effects against various cancers.

Anticancer Properties of Lucidumol A

Lucidumol A exhibits anticancer effects through multiple mechanisms, including the suppression of metastatic potential and the induction of apoptosis. Research has shown its activity in colorectal cancer, breast cancer, and leukemia.[1] One of its key mechanisms involves targeting the antiapoptotic protein Bcl-2.[1]

Quantitative Data

The following table summarizes the quantitative data available from the cited research on Lucidumol A.

| Cancer Cell Line | Assay | Concentration | Observed Effect | Statistical Significance |

| HCT116 (Colorectal) | Wound-Healing | 3.125 µM | Recovery of scratched cells | Not specified |

| HCT116 (Colorectal) | Migration Assay | Not specified | Suppression of migratory ability | Not specified |

Experimental Protocols

A wound-healing assay was performed to assess the effect of Lucidumol A on the migratory ability of HCT116 colorectal cancer cells. The protocol involved creating a "scratch" in a confluent monolayer of the cancer cells and then treating the cells with Lucidumol A. The rate of closure of the scratch was observed to determine the impact on cell migration.[1]

To understand the molecular mechanisms of Lucidumol A's effects, quantitative real-time PCR (qRT-PCR) was likely used to measure the expression levels of genes involved in apoptosis, such as Bcl-2 and Bax. The relative expression of these genes would be compared between Lucidumol A-treated and untreated cells.[1]

Signaling Pathways and Workflows

The following diagram illustrates the proposed mechanism by which Lucidumol A induces apoptosis in cancer cells.

The diagram below outlines a typical experimental workflow to evaluate the anticancer properties of a compound like Lucidumol A.

Lucidin

Lucidin is an anthraquinone derived from the plant Rubia cordifolia. It has been identified as a potential multitargeted agent for breast cancer therapy.

Anticancer Properties of Lucidin

Computational studies have suggested that Lucidin exhibits significant binding affinity to multiple key proteins involved in breast cancer signaling pathways.[2] These in silico analyses indicate that Lucidin may have improved efficacy and a broader therapeutic profile compared to the FDA-approved drug Lapatinib, potentially overcoming issues of resistance and side effects.[2]

Computational Analysis Data

The following table summarizes the computational methods used to evaluate Lucidin's potential as an anticancer agent.

| Analysis Type | Purpose | Key Finding |

| Molecular Docking | Predict binding affinity to breast cancer protein targets. | Lucidin demonstrated significant binding affinity.[2] |

| Molecular Dynamics | Evaluate the stability of Lucidin-protein complexes. | Lucidin showed superior stability compared to Lapatinib.[2] |

| WaterMap Computations | Assess the thermodynamics of water molecules in the binding site. | Favorable hydration site energetics for Lucidin, suggesting enhanced efficacy.[2] |

Computational Protocols

This computational method involves docking a library of natural compounds, including Lucidin, against the three-dimensional structures of key breast cancer-related proteins. The docking scores are then used to predict the binding affinity and interaction patterns of the compounds with their targets.

To assess the stability of the ligand-protein complexes, molecular dynamics simulations are performed over a specific time course (e.g., 100 ns). These simulations model the dynamic behavior of the complex in a solvated environment, providing insights into the stability of the binding interactions.

Logical Relationships and Proposed Action

The following diagram illustrates the concept of Lucidin as a multitargeted anticancer agent.

This diagram shows the logical progression from computational studies to potential clinical application for a compound like Lucidin.

References

- 1. Lucidumol A, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Lucidin from Rubia cordifolia Outperforms FDA-Approved Lapatinib as a Potential Multitargeted Candidate for Breast Cancer Signalling Proteins | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Natural Occurrence and Biological Activities of Lucidal (Lucialdehyde C)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lucidal, a naturally occurring triterpenoid, focusing on its source, isolation, and biological activities.

Introduction to this compound (Lucialdehyde C)

This compound, also known as Lucialdehyde C, is a lanostane-type triterpene aldehyde. It is a tetracyclic triterpenoid characterized by a lanosta-8,24-dien-26-al skeleton with a beta-hydroxy group at position 3 and an oxo group at position 7.[1][2] As a member of the extensive family of triterpenoids found in medicinal mushrooms, this compound has garnered scientific interest for its potential therapeutic properties, including anticancer and antidiabetic effects.[3]

Table 1: Chemical and Physical Properties of this compound (Lucialdehyde C)

| Property | Value |

| Chemical Formula | C30H46O3 |

| IUPAC Name | (2E)-6-{5-hydroxy-2,6,6,11,15-pentamethyl-9-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methylhept-2-enal |

| Average Molecular Weight | 454.68 g/mol |

| Monoisotopic Molecular Weight | 454.34470 g/mol |

| CAS Number | 252351-96-5 |

| Class | Triterpenoid |

| Super Class | Lipids and lipid-like molecules |

Natural Occurrence and Biosynthesis

Natural Sources

This compound is a secondary metabolite found in fungi of the Ganoderma genus. It has been isolated from the fruiting bodies of:

While numerous quantitative studies have focused on the major triterpenoids, such as ganoderic acids, in Ganoderma lucidum, specific concentration data for this compound is not widely reported, and it is considered a minor component.[4] The content of triterpenoids in G. lucidum can vary significantly depending on the growth stage of the fungus.[4]

Biosynthesis of Lanostane Triterpenoids in Ganoderma

The biosynthesis of lanostane-type triterpenoids, including this compound, in Ganoderma originates from the cyclization of squalene-2,3-epoxide. This process forms the tetracyclic lanosterol, which serves as the common precursor for this class of compounds.[5] The lanosterol skeleton then undergoes a series of enzymatic modifications, such as oxidation, hydroxylation, and side-chain degradation, to produce the diverse array of lanostane triterpenoids found in the fungus.[5] The specific enzymatic steps leading to the formation of this compound have not been fully elucidated.

Experimental Protocols: Extraction and Isolation

A specific, detailed protocol for the isolation of this compound is not extensively published; however, a general workflow can be constructed based on established methods for extracting triterpenoids from Ganoderma lucidum.

General Extraction and Fractionation

-

Preparation of Fungal Material : Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction : The powdered material is typically extracted with an organic solvent such as ethanol or methanol at room temperature or with heating. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Triterpenoids are typically enriched in the less polar fractions, such as chloroform and ethyl acetate.

Chromatographic Purification

-

Column Chromatography : The triterpenoid-rich fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified by preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. This step is crucial for isolating pure this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable biological activities, primarily in the areas of cancer and diabetes research.

Anticancer Activity

This compound exhibits cytotoxic effects against a range of tumor cell lines.

Table 2: Cytotoxicity of this compound (Lucialdehyde C) against Various Tumor Cell Lines

| Cell Line | Tumor Type | ED50 (µg/mL) |

| LLC | Lewis Lung Carcinoma | 10.7 |

| T-47D | Breast Cancer | 4.7 |

| Sarcoma 180 | Soft Tissue Sarcoma (murine) | 7.1 |

| Meth-A | Fibrosarcoma (murine) | 3.8 |

Data sourced from Gao et al., 2002.

The precise signaling pathways affected by this compound in cancer cells are not fully characterized. However, studies on the closely related compound, Lucialdehyde B, have shown that its anticancer effects in nasopharyngeal carcinoma cells are mediated through the induction of mitochondria-dependent apoptosis and the inhibition of the Ras/ERK signaling pathway.[6] This involves the downregulation of Ras, c-Raf, and Erk1/2, and an increase in the Bax/Bcl-2 ratio, leading to the activation of caspases.[6]

Antidiabetic Activity: α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Table 3: α-Glucosidase Inhibitory Activity of this compound (Lucialdehyde C)

| Enzyme | IC50 |

| α-Glucosidase | 0.635 mM |

By competitively and reversibly inhibiting α-glucosidase, this compound can delay the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism of action is a therapeutic strategy for managing type 2 diabetes.

Conclusion and Future Directions

This compound (Lucialdehyde C) is a bioactive triterpenoid from Ganoderma species with demonstrated cytotoxic and α-glucosidase inhibitory activities. While the foundational knowledge of its natural sources and biological effects is established, further research is warranted in several areas:

-

Quantitative Analysis : Development of validated analytical methods to quantify this compound in various Ganoderma species and extracts to standardize materials for research and potential commercial development.

-

Biosynthesis Elucidation : Identification of the specific enzymes and regulatory mechanisms involved in the biosynthetic pathway of this compound.

-

Mechanism of Action : In-depth studies to confirm the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

-

In Vivo Studies : Preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound for its potential anticancer and antidiabetic applications.

The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics.

References

- 1. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucialdehyde C | C30H46O3 | CID 10366713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.kopri.re.kr [repository.kopri.re.kr]

- 6. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Lucidal (Lucialdehyde C) on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidal, also known as Lucialdehyde C, is a lanostane-type triterpenoid aldehyde isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Triterpenoids derived from Ganoderma lucidum have garnered significant interest in oncology research due to their demonstrated anti-cancer properties, which include the induction of cell cycle arrest, apoptosis, and the suppression of metastasis.[3][4] This document provides a comprehensive technical overview of the reported in vitro cytotoxic effects of this compound on various cancer cell lines, details relevant experimental protocols for assessing its activity, and illustrates putative signaling pathways based on current research of closely related compounds.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects against a range of murine and human tumor cell lines. The effective dose 50 (ED50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been quantified for several cell lines. This data is summarized in Table 1.

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| Meth-A | Murine Sarcoma | 3.8 | [1][3] |

| T-47D | Human Breast Cancer | 4.7 | [1][3] |

| Sarcoma 180 | Murine Sarcoma | 7.1 | [1][3] |

| Lewis Lung Carcinoma (LLC) | Murine Lung Carcinoma | 10.7 | [1][3] |

| Table 1: In Vitro Cytotoxicity of this compound (Lucialdehyde C) Against Various Tumor Cell Lines. |

Experimental Protocols

The following protocols are representative methodologies for assessing the in vitro anti-cancer effects of triterpenoids like this compound. While the precise protocols used in the original characterization of this compound are not fully detailed in the available literature, the methods described below for the closely related compound Lucialdehyde B provide a robust framework for investigation.[5][6]

Cell Viability and Proliferation Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Plate cancer cells (e.g., CNE2 nasopharyngeal carcinoma cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µg/mL) for specified time intervals (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

3.1.2 Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment.

-

Cell Seeding: Seed approximately 500 cells per well in 6-well plates and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Replace the treatment medium with fresh complete medium and culture the cells for approximately 10-14 days, or until visible colonies are formed.

-

Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count the number of colonies (typically defined as clusters of >50 cells).

Apoptosis and Cell Cycle Analysis

3.2.1 Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 48 hours).[5]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

3.2.2 Cell Cycle Analysis

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase is determined by analyzing the DNA content histograms.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, Ras, p-ERK, ERK, GAPDH).[5]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anti-cancer compound like this compound.

Caption: General experimental workflow for in vitro anti-cancer drug screening.

Putative Signaling Pathway of this compound-Induced Apoptosis

Based on studies of the closely related triterpenoid Lucialdehyde B and other Ganoderma triterpenoids, this compound is hypothesized to induce apoptosis through the mitochondria-dependent intrinsic pathway.[1][5] This may involve the inhibition of pro-survival signaling cascades like the Ras/ERK pathway.

References

- 1. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidal for diabetes research

An In-depth Technical Guide on Lucidal (Lucialdehyde C) for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as Lucialdehyde C, is a natural lanostane-type triterpene aldehyde isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realm of metabolic diseases. Emerging research has highlighted its antidiabetic effects, positioning this compound as a promising candidate for further investigation in the development of novel anti-hyperglycemic agents.[3][4]

This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, relevant experimental data, and the signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in diabetes drug discovery and development.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism through which this compound is understood to exert its antidiabetic effect is via the inhibition of α-glucosidase.[3][4] This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting α-glucosidase, this compound effectively delays carbohydrate digestion and subsequent glucose absorption, leading to a reduction in postprandial blood glucose levels. This mode of action is a well-established strategy for managing type 2 diabetes.

Quantitative Data: In Vitro Efficacy

The inhibitory potential of this compound against α-glucosidase has been quantified in vitro. The following table summarizes the key efficacy data available from current research.

| Compound | Target Enzyme | IC50 Value | Source Organism |

| This compound (Lucialdehyde C) | α-Glucosidase | 0.635 mM | Ganoderma lucidum (Fruiting Body) |

Table 1: In Vitro Inhibitory Activity of this compound.[3][4]

Broader Implications in Insulin Signaling

Beyond direct enzyme inhibition, active compounds from Ganoderma lucidum, including triterpenoids like this compound, are implicated in the modulation of insulin signaling pathways. Research on extracts from this mushroom suggests a role in ameliorating insulin resistance through the regulation of the IRS1-GLUT4 cascade.[1][5] While direct studies on this compound's specific role in this pathway are still emerging, it is a critical area for future investigation.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Proposed modulation of the IRS1-GLUT4 signaling cascade by G. lucidum triterpenoids.

Experimental Protocols

α-Glucosidase Inhibition Assay

The following provides a detailed methodology for a typical in vitro α-glucosidase inhibition assay used to evaluate compounds like this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC50).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (dissolved in DMSO)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound by serial dilution.

-

In a 96-well plate, add 50 µL of each this compound concentration to respective wells.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a further 20 minutes.

-

Terminate the reaction by adding 100 µL of sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

A control group (without inhibitor) and a blank (without enzyme) are run in parallel.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting inhibition percentage against inhibitor concentration.

Experimental and Logical Workflow

The logical progression from initial screening to mechanistic understanding for a compound like this compound is crucial. The following diagram outlines a typical research workflow.

Caption: Standard research workflow for evaluating potential antidiabetic compounds.

Conclusion and Future Directions

This compound (Lucialdehyde C) presents a compelling profile as an α-glucosidase inhibitor with potential antidiabetic applications. The quantitative data from in vitro studies provide a solid foundation for its further development. Future research should prioritize:

-

In-depth Mechanistic Studies: Elucidating the precise interaction of this compound with α-glucosidase and its specific effects on the IRS1-GLUT4 signaling pathway.

-

In Vivo Efficacy: Conducting comprehensive studies in animal models of diabetes to evaluate its impact on postprandial hyperglycemia and long-term glycemic control.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its viability as a drug candidate.

The exploration of natural products like this compound offers promising avenues for the discovery of new therapeutic agents for diabetes management.

References

Pharmacological Profile of Lucialdehyde C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde C, a lanostane-type triterpenoid aldehyde isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the known pharmacological profile of Lucialdehyde C, with a focus on its anticancer and potential antidiabetic properties. Detailed experimental methodologies, quantitative data, and inferred signaling pathways are presented to facilitate future research and drug development efforts.

Introduction

Lucialdehyde C is a tetracyclic triterpenoid characterized by a lanostane skeleton with an aldehyde group.[1] It is one of several bioactive compounds isolated from Ganoderma lucidum, a fungus with a long history of use in traditional medicine.[2][3] Research has highlighted its cytotoxic effects against various cancer cell lines and its inhibitory activity against α-glucosidase, suggesting its potential as a lead compound for the development of novel anticancer and antidiabetic agents.[2][4] This document synthesizes the current understanding of Lucialdehyde C's pharmacological properties.

Quantitative Pharmacological Data

The primary reported biological activities of Lucialdehyde C are its cytotoxicity against cancer cells and its inhibition of the enzyme α-glucosidase. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Lucialdehyde C against Various Tumor Cell Lines

| Cell Line | Cancer Type | ED50 (µg/mL) |

| Meth-A | Murine Fibrosarcoma | 3.8[2][5] |

| T-47D | Human Breast Cancer | 4.7[2][5] |

| Sarcoma 180 | Murine Sarcoma | 7.1[2][5] |

| Lewis Lung Carcinoma (LLC) | Murine Lung Carcinoma | 10.7[2][5] |

Table 2: Enzyme Inhibition by Lucialdehyde C

| Enzyme | Activity | IC50 (mM) |

| α-Glucosidase | Inhibition | 0.635[4] |

Inferred Mechanisms of Action and Signaling Pathways

While direct studies on the signaling pathways modulated by Lucialdehyde C are limited, the mechanisms of action for structurally related triterpenoids from Ganoderma lucidum, such as Lucialdehyde B, have been investigated. It is plausible that Lucialdehyde C shares similar mechanisms. The anticancer effects of Ganoderma triterpenoids are often attributed to their ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Anticancer Activity: Potential Signaling Pathways

The cytotoxic effects of Ganoderma triterpenoids have been linked to the modulation of the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways.[5] These pathways are critical regulators of cell growth, proliferation, survival, and inflammation.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

-

MAPK Pathway: The MAPK cascade is involved in transmitting extracellular signals to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: NF-κB is a transcription factor that plays a key role in the inflammatory response and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

The following diagram illustrates the potential interplay of these pathways in the context of Lucialdehyde C's anticancer activity.

Antidiabetic Activity: α-Glucosidase Inhibition

The inhibition of α-glucosidase by Lucialdehyde C suggests a potential mechanism for controlling postprandial hyperglycemia.[4] α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. By inhibiting this enzyme, Lucialdehyde C can delay carbohydrate digestion and glucose absorption, thereby lowering blood glucose levels after a meal.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for assessing the cytotoxicity of related compounds.

Objective: To determine the concentration of Lucialdehyde C that inhibits the growth of cancer cell lines by 50% (ED50).

Materials:

-

Cancer cell lines (e.g., Meth-A, T-47D, Sarcoma 180, LLC)

-

Lucialdehyde C

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Lucialdehyde C in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of Lucialdehyde C. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lucialdehyde C).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the ED50 value.

References

- 1. Lucialdehyde C | C30H46O3 | CID 10366713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of compounds that competitively inhibit the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[1][2] This inhibition delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3][4] Consequently, α-glucosidase has emerged as a key therapeutic target for the management of type 2 diabetes mellitus.[5][6] Lucidal (also known as Lucialdehyde C), a natural lanostane-type triterpene aldehyde, has demonstrated inhibitory effects against α-glucosidase, suggesting its potential as an antidiabetic agent.[7][8]

These application notes provide a detailed protocol for conducting an in vitro α-glucosidase inhibition assay using this compound. The described methodology is essential for researchers screening for novel α-glucosidase inhibitors and for drug development professionals evaluating the efficacy of potential therapeutic compounds.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a test compound. The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[9][10] In the presence of an inhibitor like this compound, the enzymatic reaction is impeded, resulting in a decreased production of p-nitrophenol and a corresponding reduction in absorbance. The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to that of a control reaction without the inhibitor.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

This compound

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (positive control)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

Incubator

Experimental Protocols

Preparation of Reagents

-

Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in distilled water. Adjust the pH to 6.8.

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

-

Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.

-

This compound Stock Solution (10 mM): Dissolve an accurately weighed amount of this compound in DMSO to prepare a 10 mM stock solution.

-

Acarbose Stock Solution (10 mM): Dissolve an accurately weighed amount of acarbose in DMSO to prepare a 10 mM stock solution. This will serve as the positive control.

Assay Protocol

-

Preparation of Test and Control Solutions:

-

Prepare a series of dilutions of the this compound stock solution in 0.1 M sodium phosphate buffer (pH 6.8) to achieve final concentrations ranging from 0.1 mM to 1.0 mM in the final reaction mixture.

-

Prepare a series of dilutions of the acarbose stock solution in the same manner to serve as a positive control.

-

The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.

-

-

Enzyme Inhibition Assay in a 96-Well Plate:

-

Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.

-

Add 20 µL of the diluted this compound solutions to the test wells.

-

Add 20 µL of the diluted acarbose solutions to the positive control wells.

-

Add 20 µL of 0.1 M sodium phosphate buffer (pH 6.8) to the blank (enzyme control) wells.

-

Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells except the substrate blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis

-

Calculate the Percentage Inhibition: The percentage of α-glucosidase inhibition by this compound is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without the inhibitor).

-

A_sample is the absorbance of the reaction mixture containing this compound.

-

-

Determine the IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting a dose-response curve of the percentage inhibition against the logarithm of the this compound concentration. This compound has been reported to have an IC₅₀ of 0.635 mM against α-glucosidase.[7][8]

Data Presentation

The quantitative data from the α-glucosidase inhibition assay should be summarized in a clear and structured table for easy comparison.

| Compound | Concentration (mM) | % Inhibition (Mean ± SD) | IC₅₀ (mM) |

| This compound | 0.1 | Data | 0.635[7][8] |

| 0.2 | Data | ||

| 0.4 | Data | ||

| 0.6 | Data | ||

| 0.8 | Data | ||

| 1.0 | Data | ||

| Acarbose | Concentration Range | Data | Reference Value |

*Data to be filled in from experimental results.

Visualizations

Signaling Pathway of α-Glucosidase Action and Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow of the α-glucosidase inhibition assay.

Conclusion

The protocol described provides a reliable and reproducible method for assessing the α-glucosidase inhibitory activity of this compound. This assay is a crucial primary screening tool for identifying and characterizing potential antidiabetic compounds. For drug development purposes, further studies, including enzyme kinetics to determine the mode of inhibition and in vivo experiments, are recommended to fully elucidate the therapeutic potential of this compound.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 3. abcam.cn [abcam.cn]

- 4. researchgate.net [researchgate.net]

- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lucidone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lucidone, a compound known to modulate cellular signaling pathways, in a cell culture setting. The following protocols and data have been compiled to assist in the successful design and execution of experiments investigating the effects of Lucidone.

Introduction to Lucidone

Lucidone is a compound that has been shown to attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, it has been observed to suppress the phosphorylation of ERK, p38 MAPK, and JNK in response to cellular stress.[1] This activity makes Lucidone a valuable tool for studying cellular processes regulated by these pathways, including cell proliferation, differentiation, inflammation, and apoptosis. These notes provide detailed protocols for the application of Lucidone in cell culture, including treatment, and downstream analysis.

Quantitative Data Summary

The following table summarizes the quantitative data available for the use of Lucidone in cell culture based on published research. This information can serve as a starting point for experimental design.

| Parameter | Details | Source |

| Cell Line | HaCaT (human keratinocytes) | [1] |

| Compound | Lucidone | [1] |

| Concentration Range | 0 - 10 µg/mL | [1] |

| Pre-treatment Time | 24 hours | [1] |

| Inducer | AAPH (30 mM) for 4 hours | [1] |

| Observed Effect | Significant suppression of AAPH-induced phosphorylation of ERK, p38 MAPK, and JNK. | [1] |

Experimental Protocols

3.1. General Cell Culture and Treatment with Lucidone

This protocol outlines the basic steps for culturing adherent cells and treating them with Lucidone.

Materials:

-

Adherent cell line of interest (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Lucidone stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microscope

Protocol:

-

Cell Seeding:

-

Grow cells to 80-90% confluency in a T-75 flask.

-

Aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete culture medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates) at the desired density and allow them to adhere overnight in a humidified incubator.

-

-

Lucidone Treatment:

-

Prepare serial dilutions of Lucidone in complete culture medium from your stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µg/mL).

-

Aspirate the medium from the adhered cells and replace it with the medium containing the different concentrations of Lucidone.

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve Lucidone).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]

-

3.2. Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the effect of Lucidone on the phosphorylation of MAPK pathway proteins.

Materials:

-

Lucidone-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

After Lucidone treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load 20-50 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Visualizations

Caption: Workflow for investigating Lucidone's effects in cell culture.

References

Application Notes and Protocols for Lucidal Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidal, also known as Lucialdehyde C, is a lanostane-type triterpenoid aldehyde isolated from the medicinal mushroom Ganoderma lucidum.[1] This natural compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and antidiabetic effects.[2] Preclinical studies have demonstrated its ability to inhibit α-glucosidase and exhibit cytotoxicity against various cancer cell lines.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research, along with relevant technical data and a summary of a key signaling pathway potentially modulated by this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers designing experiments.

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | [1][3] |

| Molecular Weight | 454.7 g/mol | [1][3] |

| Melting Point | 106-108 °C | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |

| α-Glucosidase Inhibition (IC₅₀) | 0.635 mM | [2] |

| Cytotoxicity (ED₅₀) | ||

| - Lewis Lung Carcinoma (LLC) | 10.7 µg/mL | [2][4] |

| - T-47D (Human Breast Cancer) | 4.7 µg/mL | [2][4] |

| - Sarcoma 180 | 7.1 µg/mL | [2][4] |

| - Meth-A (Murine Sarcoma) | 3.8 µg/mL | [2][4] |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Applications

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for subsequent dilution to working concentrations for various cell-based assays.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.547 mg of this compound.

-

Dissolution: Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO for every 4.547 mg of this compound.

-

Solubilization: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution with the appropriate sterile cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound on a cancer cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound working solutions (prepared from the DMSO stock)

-

96-well clear flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multi-channel pipette

-

Microplate reader

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with medium only (blank), cells with medium and the corresponding DMSO concentration (vehicle control), and untreated cells (negative control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The ED₅₀ value can be determined by plotting cell viability against the log of the this compound concentration.

Signaling Pathway

Triterpenoids isolated from Ganoderma lucidum have been shown to exert their biological effects through the modulation of various signaling pathways. One such pathway implicated in the pro-apoptotic effects of these compounds is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Inhibition of the ROCK pathway can lead to a reduction in neuronal apoptosis.

Caption: Proposed ROCK signaling pathway modulation by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution and its application in an in vitro cytotoxicity assay.

Caption: Workflow for this compound stock preparation and use.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

Application Notes and Protocols for In Vitro Studies with Lucidal (Meclofenoxate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of Lucidal, also known as Meclofenoxate or Centrophenoxine. This document summarizes effective dosages across various cell lines, details key experimental protocols, and elucidates the signaling pathways influenced by this compound.

Quantitative Data Summary

The effective in vitro concentration of Meclofenoxate can vary depending on the cell type and the specific experimental endpoint. The following table summarizes reported dosages from in vitro studies:

| Cell Line/Model | Concentration(s) | Incubation Time | Observed Effect(s) | Reference(s) |

| Murine Primary Neurons (Rotenone-induced Parkinson's Disease model) | 10 µM | 24 hours | Protection of mitochondrial function, restoration of mitochondrial morphology, reversal of rotenone-induced mitochondrial damage, regulation of redox balance. | [1] |

| SH-SY5Y (Human Neuroblastoma) | 10 µM - 100 µM | 24 - 72 hours | In various studies, concentrations in this range have been used to assess effects on cell viability and neuroprotection against toxins. Specific effects of Meclofenoxate in this range need to be empirically determined. | [2][3] |

| PC12 (Rat Pheochromocytoma) | 0.1 µM - 10 µM | 24 - 48 hours | Used to study neuroprotective and anti-apoptotic effects against various stressors. Optimal concentration for Meclofenoxate should be determined based on the specific stressor and endpoint. | [4][5] |

Key Experimental Protocols

Detailed methodologies for essential in vitro assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for use with Meclofenoxate.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of cells.

Materials:

-

96-well cell culture plates

-

This compound (Meclofenoxate) stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of Meclofenoxate in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Meclofenoxate. Include untreated control wells.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis through the identification of externalized phosphatidylserine and loss of membrane integrity.

Materials:

-

6-well cell culture plates

-

This compound (Meclofenoxate) stock solution

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Meclofenoxate for the appropriate time. Include both positive (e.g., staurosporine-treated) and negative (untreated) controls.

-